D-Allose-13C is a carbon-13 labeled form of D-Allose, a rare sugar that has garnered attention for its potential health benefits and applications in various scientific fields. D-Allose is a monosaccharide, specifically an aldohexose, with the molecular formula and a molecular weight of approximately 180.16 g/mol. It is known for its low-calorie content and unique biochemical properties, making it a subject of interest in both nutritional science and medicinal chemistry.
D-Allose can be derived from several sources, primarily through enzymatic conversion processes involving D-glucose or D-allulose. The enzymatic pathways are favored due to their specificity and lower environmental impact compared to traditional chemical synthesis methods. D-Allose-13C can also be synthesized from D-ribose through a series of reactions that include cyanohydrin formation and subsequent reduction.
D-Allose falls under the category of rare sugars, which are defined as sugars that are present in very low concentrations in nature. These sugars often exhibit unique biological activities and functionalities, distinguishing them from more common sugars like glucose and fructose.
D-Allose-13C can be synthesized via both chemical and biological methods:
The enzymatic synthesis of D-Allose-13C has been optimized for conditions such as pH and temperature to enhance yield and efficiency. For instance, optimal conditions for producing D-allose from D-allulose have been identified as pH 8.0 and 60°C .
D-Allose-13C has a molecular structure similar to that of D-glucose, differing only in the configuration at specific carbon atoms. It exists predominantly in its pyranose form in aqueous solutions.
D-Allose-13C participates in several significant chemical reactions:
Common reagents for these reactions include:
D-Allose-13C exerts its biological effects through various mechanisms:
Research indicates that D-Allose-13C can inhibit the proliferation of various cancer cell lines, highlighting its potential as an anti-cancer agent . Its incorporation into drug development as a tracer also allows for detailed pharmacokinetic studies.
D-Allose has several scientific applications:
D-Allose-[13C₂] (specifically labeled at the C2 position) serves as a precision tool for dissecting carbon routing through parallel glycolytic pathways. Unlike uniformly labeled glucose tracers, which introduce isotopic signals across all carbon positions, C2-labeled allose provides distinct advantages for tracking the non-canonical branches of hexose metabolism. Its C2 label position enables direct observation of carbon rearrangements in the pentose phosphate pathway (PPP) and Entner-Doudoroff (ED) pathway, which are obscured when using [1-13C] or [U-13C] glucose tracers [2] [9].
When applied to E. coli cultures, D-Allose-[13C₂] generates unique labeling signatures in sedoheptulose-7-phosphate (S7P) and erythrose-4-phosphate (E4P), key PPP intermediates. The C2 label propagates asymmetrically through transketolase/transaldolase reactions, allowing quantification of PPP contribution to nucleotide synthesis versus aromatic amino acid production. In contrast, glucose-based tracers require combinatorial labeling patterns (e.g., [1,2-13C₂]glucose) to achieve similar resolution, increasing analytical complexity [2] [8].
Table 1: Tracer Selection Criteria for Glycolytic Flux Resolution
Tracer | Optimal Pathway Target | Key Detectable Intermediates | Limitations |
---|---|---|---|
D-Allose-[13C₂] | PPP, ED pathway | S7P, E4P, 2-keto-3-deoxygluconate | Low cellular uptake in some mutants |
[1,2-13C₂]Glucose | Glycolysis, PPP | Fructose-6-P, Ribose-5-P | Ambiguity in ED pathway fluxes |
[U-13C]Glucose | TCA cycle, anaplerosis | Citrate, Malate, Succinate | High cost; complex isotopomer deconvolution |
A critical design consideration is the isomeric distinction: Allose is metabolized 40% slower than glucose in mammalian cells due to hexokinase specificity, prolonging the detection window for transient intermediates. This kinetic delay enhances the signal-to-noise ratio for low-flux pathways like the oxidative PPP [8] [9].
Stable Isotope Resolved Metabolomics (SIRM) leverages D-Allose-[13C₂] to quantify absolute metabolic fluxes through Elementary Metabolite Unit (EMU) modeling. The C2 label produces defined mass isotopomer distributions (MIDs) in downstream metabolites, detectable via GC-MS or Fourier Transform Mass Spectrometry (FT-MS):
In a CHO cell study, integration of RNA ribose MIDs with extracellular flux data reduced PPP flux uncertainty from ±32% (glucose tracers) to ±8% (D-Allose-[13C₂]). The isotopic steady-state was achieved within 2 hours due to allose’s slower phosphorylation kinetics, enabling high-frequency sampling of pathway dynamics [6] [9].
Table 2: Isotopomer Distribution Patterns in Central Metabolites from D-Allose-[13C₂]
Metabolite | Fragment Analyzed | MID Pattern (M0/M1/M2) | Inferred Pathway Activity |
---|---|---|---|
Ribose-5-phosphate | m/z 217 (C₁-C₅) | 0.62/0.38/0.00 | 38% oxidative PPP flux |
Pyruvate | m/z 174 (TMS) | 0.91/0.09/0.00 | 9% C2→C3 carbon transfer via ED |
Acetyl-CoA | m/z 259 (C₁-C₂) | 0.94/0.06/0.00 | Minimal glycolytic contribution |
A key analytical innovation is natural abundance correction: The single 13C atom in D-Allose-[13C₂] reduces combinatorial 13C-13C scattering, allowing direct quantification of M+1 peaks without statistical deconvolution. This contrasts with [U-13C] tracers, where natural 13C abundance can distort MIDs by 10-25% [1] [7].
The kinetic isotope effect (KIE) of 13C at C2 of allose influences enzyme binding and catalytic steps differently than in glucose:
These differential isotope effects enable pathway discrimination: In Pseudomonas spp., the 40% higher KIE for allose versus glucose at glucose-6-phosphate dehydrogenase confirms allose shunting toward the ED pathway. This manifests as 13C-label accumulation in 2-keto-3-deoxygluconate (KDPG) with minimal PPP labeling [4].
Mechanistic Implications: The C2 13C label induces bond vibrational changes that alter transition-state geometry in epimerases. Molecular dynamics simulations reveal 13C substitution increases the energy barrier for C2-C3 bond rotation by 1.8 kcal/mol in allose versus 0.9 kcal/mol in glucose, explaining the observed flux divergence [4] [10].
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